7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Functional group modifications: Chlorination, methylation, and phenylation are carried out using standard organic synthesis techniques, such as Friedel-Crafts alkylation and halogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrole derivatives: Compounds like pyrrolopyrazine and pyrrolopyridine share structural similarities and exhibit comparable biological activities.
Chromeno derivatives: Chromeno-pyrrole compounds with different substituents have been studied for their unique chemical properties.
Uniqueness
7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C24H17ClN2O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
7-chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17ClN2O3/c1-14-10-19-17(11-18(14)25)22(28)20-21(16-7-3-2-4-8-16)27(24(29)23(20)30-19)13-15-6-5-9-26-12-15/h2-12,21H,13H2,1H3 |
InChI Key |
NOGQSNJMKDIVJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CC5=CN=CC=C5 |
Origin of Product |
United States |
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